molecular formula C₁₇H₂₇ClN₄O₄S B1142297 2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol CAS No. 376608-74-1

2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Cat. No. B1142297
M. Wt: 418.94
InChI Key:
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Description

The compound is a complex molecule, potentially designed for specific interactions within biological systems. Its structure suggests it may be involved in targeted therapeutic applications or as a functional group in larger chemical syntheses due to its intricate arrangement of rings, heteroatoms, and functional groups.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multistep chemical reactions, starting from basic building blocks like substituted acetophenones, through intermediate stages such as ketene dithioacetal formation, to the final pyrimidine analogs. These processes are characterized by their specificity and the need for precise conditions to ensure the correct configuration and yield of the target molecules (Ravi Kumar & Thangamani, 2017).

Molecular Structure Analysis

Structural analyses, including molecular docking studies, are crucial for understanding the interaction of pyrimidine derivatives with biological targets. These studies help in predicting the efficacy of compounds as inhibitors against specific proteins or enzymes, as seen in the research on fatty acid amide hydrolase (FAAH) inhibitors (Keith et al., 2014).

Scientific Research Applications

  • Synthesis of Anticoagulant Ticagrelor : This compound is used in the synthesis of the anticoagulant ticagrelor. A study described a highly-efficient method for synthesizing ticagrelor, which involved reducing 4,6-Dichloro-2-(propylthio) pyrimidin-5-amine and subsequent reactions to produce ticagrelor (Shi-fen, 2015).

  • Improved Ticagrelor Synthesis Process : Another research highlighted an improved process for synthesizing ticagrelor from the compound, yielding a higher overall yield of 65% (Zhi-xua, 2015).

  • Molecular Docking and Synthesis Studies : The compound has been involved in molecular docking, synthesis, and study of various derivatives, showing affinity with certain proteins, indicating potential applications in drug discovery (Holam, Santhoshkumar, & Killedar, 2022).

  • Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : It's used in the regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives, important in biological research (Majumdar, Biswas, & Mukhopadhyay, 2005).

  • Antioxidant and Antimicrobial Agent Synthesis : The compound is used in synthesizing derivatives with potential as antioxidants and antimicrobial agents (Al-Adhami & Al-Majidi, 2021).

  • Antiviral Activity : Research on carbocyclic analogues of 7-deazaguanosine, which used this compound, showed antiviral activity against HSV1 and HSV2 (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

properties

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN4O4S/c1-4-7-27-16-21-14(18)11(19)15(22-16)20-9-8-10(24-6-5-23)13-12(9)25-17(2,3)26-13/h9-10,12-13,23H,4-8,19H2,1-3H3,(H,20,21,22)/t9-,10+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODREYVWDWCAOB-RSLMWUCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C3C2OC(O3)(C)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101032
Record name 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

CAS RN

376608-74-1
Record name 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376608-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3aR,4S,6R,6aS)-6-[[5-Amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
E Goffin, N Jacques, L Musumeci, A Nchimi… - European Journal of …, 2020 - Elsevier
Based on the recent observation that the antiplatelet agent ticagrelor and one of its metabolite exert bactericidal activity against gram-positive bacteria, a series of 1,2,3-triazolo[4,5-d]…
Number of citations: 9 www.sciencedirect.com

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